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Compound of Interest

Compound Name: 4-Fluoro-2-methoxybenzaldehyde

Cat. No.: B041509 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-methoxybenzaldehyde, a substituted aromatic aldehyde, has emerged as a

crucial and versatile building block in the field of organic synthesis. Its unique structural

features—a reactive aldehyde group, a methoxy substituent, and a fluorine atom—impart

desirable physicochemical properties to target molecules, making it an attractive starting

material for the synthesis of a wide array of complex organic compounds. This guide provides a

comprehensive overview of the applications of 4-Fluoro-2-methoxybenzaldehyde in the

synthesis of bioactive molecules, particularly in the realm of drug discovery, supported by

detailed experimental protocols and quantitative data.

Chemical Properties and Reactivity
4-Fluoro-2-methoxybenzaldehyde (CAS No. 450-83-9) is a crystalline solid with a molecular

weight of 154.14 g/mol . The presence of the electron-donating methoxy group at the ortho

position and the electron-withdrawing fluorine atom at the para position to the aldehyde

functionality modulates the reactivity of the aromatic ring and the carbonyl group. This

substitution pattern influences the regioselectivity of further chemical transformations and can

enhance the metabolic stability and binding affinity of the resulting pharmaceutical compounds.
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Property Value

CAS Number 450-83-9

Molecular Formula C₈H₇FO₂

Molecular Weight 154.14 g/mol

Appearance White to pale cream crystals or powder

Melting Point 58.5-64.5 °C

Applications in the Synthesis of Bioactive
Molecules
The strategic placement of the fluoro and methoxy groups makes 4-Fluoro-2-
methoxybenzaldehyde a valuable precursor in the synthesis of various heterocyclic

compounds and other pharmacologically active agents. Its utility has been notably

demonstrated in the development of kinase inhibitors, which are pivotal in cancer therapy and

the treatment of other diseases.

Synthesis of Glycogen Synthase Kinase 3 (GSK-3)
Inhibitors
Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase that has been implicated in

the pathogenesis of several diseases, including neurodegenerative disorders, bipolar disorder,

and diabetes.[1] The development of selective GSK-3 inhibitors is therefore a significant area of

research in medicinal chemistry.[2][3] 4-Fluoro-2-methoxybenzaldehyde has been utilized as

a key starting material in the synthesis of potent GSK-3 inhibitors.

A patented synthetic route describes the reaction of 4-Fluoro-2-methoxybenzaldehyde with

(S)-3-amino-N-(pyridin-2-yl)pyrrolidine-1-carboxamide to yield an intermediate that is further

elaborated to a GSK-3 inhibitor.

Reaction Scheme:
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4-Fluoro-2-methoxybenzaldehyde

(S)-3-((4-fluoro-2-methoxybenzyl)amino)-N-(pyridin-2-yl)pyrrolidine-1-carboxamideSodium triacetoxyborohydride,
Dichloromethane (DCM)

+ (S)-3-amino-N-(pyridin-2-yl)pyrrolidine-1-carboxamide

Click to download full resolution via product page

A representative reaction scheme for the synthesis of a GSK-3 inhibitor precursor.

Procedure:

A solution of 4-Fluoro-2-methoxybenzaldehyde (1.19 g, 7.72 mmol) and (S)-3-amino-N-

(pyridin-2-yl)pyrrolidine-1-carboxamide (1.5 g, 7.27 mmol) in dichloromethane (DCM, 50 mL)

was stirred at room temperature for 2 hours. Sodium triacetoxyborohydride (2.31 g, 10.91

mmol) was then added, and the reaction mixture was stirred at room temperature overnight.

The reaction was quenched with a saturated aqueous solution of sodium bicarbonate (50 mL)

and extracted with DCM (2 x 50 mL). The combined organic layers were dried over anhydrous

sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was

purified by column chromatography on silica gel (eluting with 0-10% methanol in DCM) to afford

the desired product as a white solid.
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Reactant
Molecular Weight (
g/mol )

Moles (mmol) Mass/Volume

4-Fluoro-2-

methoxybenzaldehyde
154.14 7.72 1.19 g

(S)-3-amino-N-

(pyridin-2-

yl)pyrrolidine-1-

carboxamide

206.24 7.27 1.5 g

Sodium

triacetoxyborohydride
211.94 10.91 2.31 g

Dichloromethane

(DCM)
- - 50 mL

Product Yield - - 1.9 g (73%)

Role in Glycogen Synthase Kinase 3 (GSK-3) Signaling
Pathway
The inhibition of GSK-3 is a key therapeutic strategy. The following diagram illustrates a

simplified representation of the GSK-3 signaling pathway and the point of intervention by

inhibitors.
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Start

Dissolve 4-Fluoro-2-methoxybenzaldehyde
and an acetophenone derivative

in ethanol.

Add aqueous NaOH solution
dropwise at room temperature.

Stir the reaction mixture
for a specified time.

Pour the reaction mixture
into ice-water to precipitate

the crude product.

Filter the solid product
and wash with cold water.

Recrystallize the crude product
from a suitable solvent (e.g., ethanol).

Characterize the purified chalcone
(NMR, IR, MS).

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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